molecular formula C12H16N4S2 B2668825 N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide CAS No. 300679-72-5

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide

Cat. No.: B2668825
CAS No.: 300679-72-5
M. Wt: 280.41
InChI Key: YQCKAYGJSWFRJX-UHFFFAOYSA-N
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Description

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries . This compound is characterized by its unique structure, which includes a butyl group, a benzotriazole ring, and a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Benzotriazole+Butyl isothiocyanateThis compound\text{Benzotriazole} + \text{Butyl isothiocyanate} \rightarrow \text{this compound} Benzotriazole+Butyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . The compound’s ability to bind to specific molecular targets makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazines
  • Quinazolines
  • Triazine triones
  • Hydantoins
  • Oxadiazines
  • Diazepanes

Uniqueness

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide stands out due to its unique combination of a benzotriazole ring and a carbothioamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research .

Properties

IUPAC Name

benzotriazol-1-ylmethyl N-butylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S2/c1-2-3-8-13-12(17)18-9-16-11-7-5-4-6-10(11)14-15-16/h4-7H,2-3,8-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCKAYGJSWFRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)SCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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